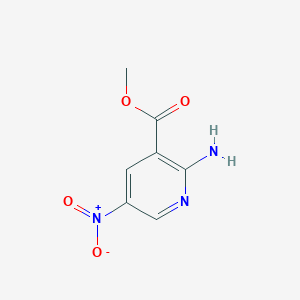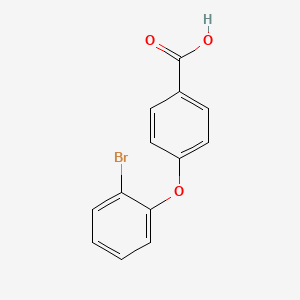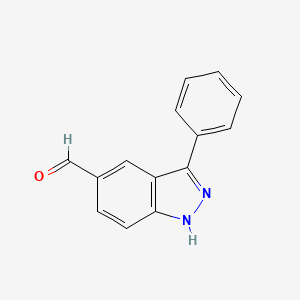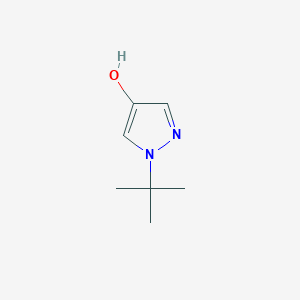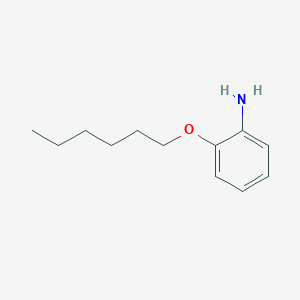
2-(Hexyloxy)aniline
概要
説明
2-(Hexyloxy)aniline is a versatile chemical compound used in various fields of research and industry due to its unique physical and chemical properties. This compound consists of an aniline core with a hexyloxy group attached to the second carbon of the benzene ring, making it an interesting subject for synthetic and application-based studies.
準備方法
Synthetic Routes and Reaction Conditions
2-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with hexanol in the presence of a base . The reaction typically requires heating and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(Hexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Bases like sodium hydroxide (NaOH) and solvents such as ethanol or dimethyl sulfoxide (DMSO) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学的研究の応用
2-(Hexyloxy)aniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism by which 2-(Hexyloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and industrial applications .
類似化合物との比較
Similar Compounds
4-(Hexyloxy)aniline: Similar structure but with the hexyloxy group attached to the fourth carbon of the benzene ring.
2-(Methoxy)aniline: Contains a methoxy group instead of a hexyloxy group.
2-(Ethoxy)aniline: Features an ethoxy group in place of the hexyloxy group.
Uniqueness
2-(Hexyloxy)aniline’s uniqueness lies in its specific substitution pattern and the length of the hexyloxy chain, which imparts distinct physical and chemical properties compared to its analogs. These properties make it particularly useful in applications requiring enhanced lipophilicity and reactivity .
特性
IUPAC Name |
2-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYXVHAMZJRKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579887 | |
| Record name | 2-(Hexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52464-50-3 | |
| Record name | 2-(Hexyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
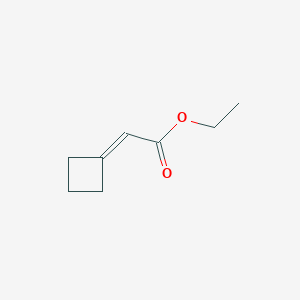

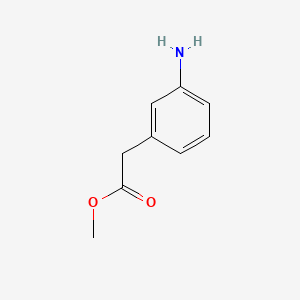

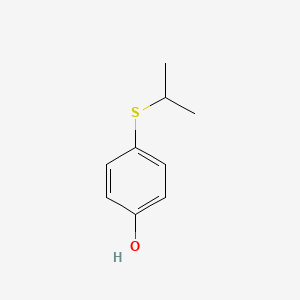
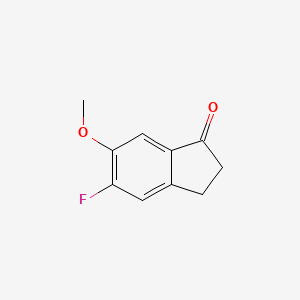
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
